molecular formula C19H22N4O3S B2549437 3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396813-20-9

3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2549437
CAS No.: 1396813-20-9
M. Wt: 386.47
InChI Key: FBNNRCLGDLXKOU-UHFFFAOYSA-N
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Description

3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

  • The reaction of B1 hydrochloride or B1-Na with corresponding amines, including piperazine, leads to the synthesis of various pyrimidine derivatives, indicating the potential of these reactions in the creation of complex compounds for various applications (Takamizawa, Hirai, & Hamashima, 1968).
  • Novel triazole derivatives, including compounds with piperazine, have been synthesized and demonstrated antimicrobial activities, suggesting their potential in medical and pharmaceutical research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmacological Properties

  • Certain synthesized compounds, such as those containing piperazine, have shown promise as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities, indicating their potential in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide synthesized and condensed with compounds including piperazine showed potent antiinflammatory activity, highlighting their potential in anti-inflammatory drug development (Rajasekaran, Sivakumar, & Jayakar, 1999).

Molecular Docking and SAR Studies

  • Molecular docking studies of synthesized compounds, including those with piperazine, against human breast cancer cell lines showed significant anti-proliferative activities, demonstrating the potential of these compounds in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Biological Activities Evaluation

Properties

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-10-20-19-23(17(13)25)11-14(12-27-19)18(26)22-8-6-21(7-9-22)15-4-2-3-5-16(15)24/h2-5,10,14,24H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNNRCLGDLXKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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